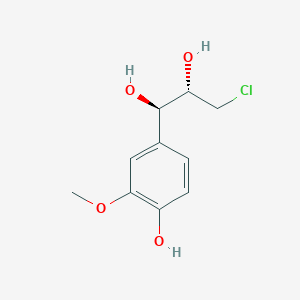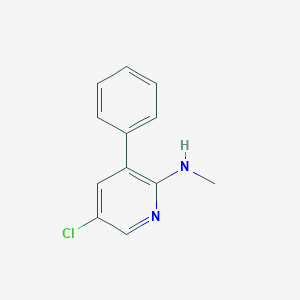
5-Chloro-N-methyl-3-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-methyl-3-phenylpyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of pyridine, substituted with a chlorine atom at the 5-position, a methyl group at the nitrogen atom, and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-3-phenylpyridin-2-amine typically involves the chlorination of a pyridine derivative followed by methylation and phenylation. One common method is the reaction of 5-chloropyridine with N-methylamine and phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of pyridine derivatives followed by sequential methylation and phenylation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methyl-3-phenylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
5-Chloro-N-methyl-3-phenylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-3-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: Similar structure with a fluorine atom instead of a phenyl group.
5-Phenylpyridin-2-amine: Lacks the chlorine and methyl groups but retains the phenyl and pyridine core.
Uniqueness
5-Chloro-N-methyl-3-phenylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its stability and interaction with biological targets .
Properties
CAS No. |
823202-02-4 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
5-chloro-N-methyl-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2/c1-14-12-11(7-10(13)8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
MBZDZQALVBJRJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


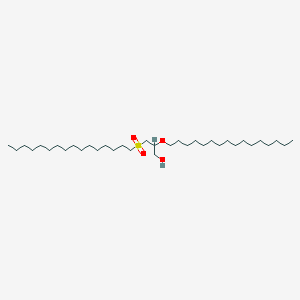
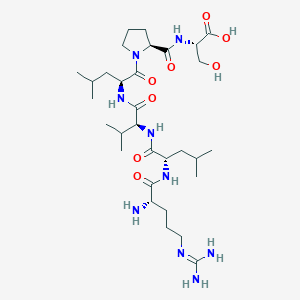
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
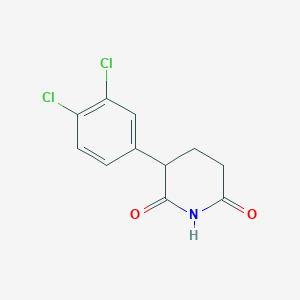
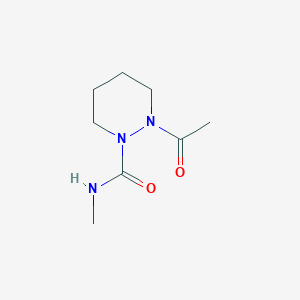
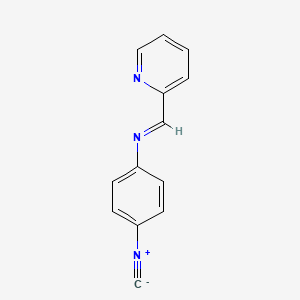
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
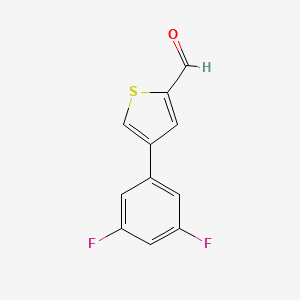
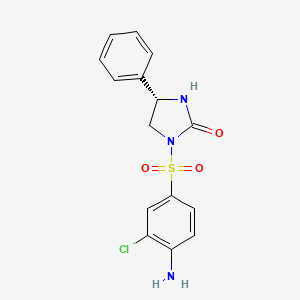
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)

